REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7].[CH3:13][N:14]([CH3:18])[C:15](Cl)=[O:16]>O>[CH3:13][N:14]([CH3:18])[C:15](=[O:16])[O:12][C:10]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([OH:3])[CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
5.74 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC(=C1)O
|
Name
|
|
Quantity
|
10.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared free from mineral oil
|
Type
|
WASH
|
Details
|
by washing with hexane, in dimethylformamide (100 ml)
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 30 minutes at 0° C. under a nitrogen atmosphere
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 2 hours at room temperature under a nitrogen atmosphere
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
WASH
|
Details
|
the resulting mixture was washed with ethyl acetate (200 ml×1)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (200 ml×3)
|
Type
|
WASH
|
Details
|
The extract was washed successively with water (300 ml×3) and saturated aqueous sodium chloride solution (200 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(OC1=CC(=C(C=C1)C=O)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.78 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |